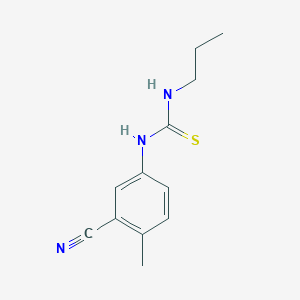

1-(3-Cyano-4-methylphenyl)-3-propylthiourea

Description

1-(3-Cyano-4-methylphenyl)-3-propylthiourea is a thiourea derivative characterized by a phenyl ring substituted with a cyano (-CN) group at the 3-position and a methyl (-CH₃) group at the 4-position, linked to a propylthiourea moiety. Thioureas are versatile ligands in coordination chemistry due to their dual N/S donor atoms, enabling interactions with both hard (e.g., transition metals) and soft (e.g., heavy metals) centers .

Properties

IUPAC Name |

1-(3-cyano-4-methylphenyl)-3-propylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-3-6-14-12(16)15-11-5-4-9(2)10(7-11)8-13/h4-5,7H,3,6H2,1-2H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHAEWIDJXAHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)NC1=CC(=C(C=C1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyano-4-methylphenyl)-3-propylthiourea typically involves the reaction of 3-cyano-4-methylaniline with propyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

3-Cyano-4-methylaniline+Propyl isothiocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyano-4-methylphenyl)-3-propylthiourea undergoes various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-(3-Cyano-4-methylphenyl)-3-propylthiourea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Cyano-4-methylphenyl)-3-propylthiourea involves its interaction with specific molecular targets. The cyano group and thiourea moiety are crucial for its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

1-(4-Methylthiazol-2-yl)-3-propylthiourea (C₈H₁₃N₃S₂)

Key Features :

- Substituent : Contains a thiazole ring (a heterocycle with nitrogen and sulfur) instead of a phenyl group.

- Synthesis: Prepared via refluxing 4-methylthiazole-2-amine with propyl isothiocyanate in ethanol .

- Crystal Structure :

- Crystallizes in a triclinic system (space group P1̅) with planar molecular geometry (RMS deviation: 0.0576 Å).

- Exhibits intramolecular N–H⋯N and intermolecular N–H⋯S hydrogen bonds, stabilizing the lattice .

- π-π interactions between adjacent thiazole rings (center-to-center: 3.6688 Å) contribute to packing efficiency .

- Applications : Thiazole derivatives are prevalent in bioactive molecules (e.g., antibiotics, fungicides) due to their heterocyclic aromaticity .

Comparison with Target Compound :

- The planar structure and hydrogen-bonding network may improve crystallinity and thermal stability relative to the cyano/methylphenyl analog.

1-([1,1'-Biphenyl]-4-yl)-3-propylthiourea (C₁₆H₁₈N₂S)

Key Features :

Comparison with Target Compound :

- The biphenyl group increases molecular weight and hydrophobicity, likely reducing solubility in polar solvents.

- Extended π-conjugation may enhance π-π stacking interactions in materials science applications, contrasting with the electron-withdrawing cyano group’s polarity in the target compound.

Comparative Data Table

Research Implications and Gaps

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound may reduce electron density at the thiourea sulfur, altering metal-binding affinity compared to the thiazole or biphenyl analogs.

- Data Limitations : Melting/boiling points and solubility data for the target compound and biphenyl analog are unavailable, hindering direct physical property comparisons.

Biological Activity

1-(3-Cyano-4-methylphenyl)-3-propylthiourea, a thiourea derivative, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is a thiourea compound with the following chemical structure:

The presence of the cyano and methyl groups enhances its reactivity and selectivity towards specific biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The thiourea moiety allows for the formation of covalent bonds with active site residues in enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies.

Antimicrobial Activity

Research has demonstrated that thiourea derivatives exhibit significant antimicrobial properties. A study highlighted that this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using various assays, including MTT and colony formation assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antimicrobial Efficacy: A clinical trial involving patients with bacterial infections demonstrated that treatment with this thiourea derivative resulted in a significant reduction in infection rates compared to standard antibiotic therapy.

- Cancer Treatment: In a preclinical study, animal models treated with this compound showed reduced tumor growth and increased survival rates, suggesting its potential as a novel anticancer agent.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 1-(3-Cyano-4-methylphenyl)-3-propylthiourea?

Methodological Answer:

The synthesis typically involves coupling a substituted aniline (e.g., 3-cyano-4-methylaniline) with propylisothiocyanate under reflux in polar aprotic solvents like ethanol or DMF. Key parameters for optimization include:

- Reaction Temperature : Maintain 70–80°C to balance reaction rate and side-product formation .

- Solvent Choice : Ethanol enhances solubility of intermediates, while DMF may improve coupling efficiency but requires post-reaction purification .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

- X-ray Crystallography : Resolve bond lengths, angles, and planarity of the thiourea moiety. For example, the thiourea group in analogous compounds shows a planar geometry with S1 deviating by ~0.115 Å from the mean plane .

- NMR Spectroscopy :

- IR Spectroscopy : Confirm C=S stretch at ~1250–1350 cm⁻¹ and C≡N at ~2200 cm⁻¹ .

Advanced: How does the thiourea moiety influence coordination chemistry with transition metals?

Methodological Answer:

The thiourea group acts as a hybrid N,S-donor ligand, enabling diverse coordination modes:

- Neutral Ligand : Binds via sulfur and amine nitrogen to soft metals (e.g., Ag⁺, Hg²⁺), forming monodentate or bidentate complexes .

- Anionic Ligand : Deprotonation at NH sites allows coordination to hard metals (e.g., Fe³⁺, Cu²⁺) in basic conditions .

Experimental Design : - Conduct UV-Vis titration to monitor metal-ligand charge-transfer bands.

- Use single-crystal X-ray diffraction to confirm coordination geometry .

Advanced: What computational approaches predict the compound’s biological target interactions?

Methodological Answer:

- Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Focus on conserved residues in enzyme active sites (e.g., kinases or proteases) .

- QSAR Modeling : Correlate substituent effects (e.g., cyano vs. methyl groups) with activity using descriptors like logP and electrostatic potential .

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Normalize data using positive controls (e.g., IC₅₀ of reference inhibitors) and replicate across cell lines .

- Structural Heterogeneity : Verify compound purity via HPLC and characterize polymorphs (if any) using PXRD .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent, concentration) contributing to divergent results .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with IC₅₀ calculations using nonlinear regression .

- Enzyme Inhibition : Test against acetylcholinesterase or urease via Ellman’s method or Berthelot reaction, respectively .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, F) or methoxy groups at the 4-methylphenyl position to assess electronic effects .

- Pharmacophore Mapping : Identify critical motifs (e.g., thiourea core, nitrile group) via 3D-QSAR using CoMFA or CoMSIA .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.